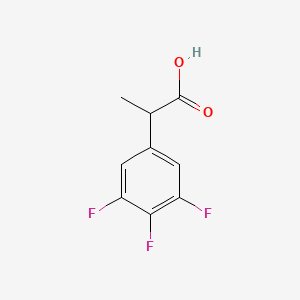

2-(3,4,5-Trifluorophenyl)propanoic acid

Description

Contextualizing Fluorinated Phenylpropanoic Acid Derivatives in Organic Chemistry

Phenylpropanoic acid and its derivatives are a class of compounds that feature a phenyl group attached to a propanoic acid moiety. mdpi.com This structural motif is found in a variety of natural products and synthetic compounds with diverse biological activities. researchgate.netresearchgate.net The strategic placement of fluorine atoms on the phenyl ring of these molecules has become a common strategy in organic synthesis and medicinal chemistry to fine-tune their properties for specific applications. mdpi.comuni.lu

Significance of Trifluoromethyl and Trifluorophenyl Moieties in Molecular Design

The trifluoromethyl (-CF3) and trifluorophenyl groups are particularly significant in molecular design due to their strong electron-withdrawing nature and steric effects. These properties can enhance the metabolic stability of drug candidates by blocking sites of oxidation and can modulate the acidity of nearby functional groups. In materials science, the incorporation of trifluorophenyl moieties can influence the thermal stability and electronic properties of polymers and other advanced materials.

Overview of Research Trajectories for 2-(3,4,5-Trifluorophenyl)propanoic Acid

A thorough search of scientific databases reveals a lack of specific research focused on this compound. While numerous studies exist for other isomers, such as those used as intermediates in the synthesis of pharmaceuticals, the 3,4,5-trifluoro substituted variant does not appear as a primary subject of investigation in the available literature. Its potential use could be as a building block in the synthesis of more complex molecules, but specific examples are not readily found.

Due to the absence of detailed research findings, a comprehensive overview of its specific research trajectories cannot be provided at this time.

Compound Data

Basic chemical information for this compound has been compiled from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | |

| SMILES | CC(C1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| InChI | InChI=1S/C9H7F3O2/c1-4(9(13)14)5-2-6(10)8(12)7(11)3-5/h2-4H,1H3,(H,13,14) | |

| Monoisotopic Mass | 204.03981 Da | |

| Predicted XlogP | 2.3 |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 205.04709 |

| [M+Na]⁺ | 227.02903 |

| [M-H]⁻ | 203.03253 |

| [M]⁺ | 204.03926 |

| Data sourced from PubChem and is predicted. |

Properties

IUPAC Name |

2-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-4(9(13)14)5-2-6(10)8(12)7(11)3-5/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVMVLAIIZQRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857149-47-3 | |

| Record name | 2-(3,4,5-trifluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 3,4,5 Trifluorophenyl Propanoic Acid

Stereoselective Synthesis of 2-(3,4,5-Trifluorophenyl)propanoic Acid Enantiomers

The synthesis of single enantiomers of 2-arylpropanoic acids is of paramount importance, particularly in the pharmaceutical industry, where the biological activity often resides in only one of the two mirror-image forms. For this compound, several stereoselective strategies can be employed.

Asymmetric Catalysis in α-Arylation Reactions

Modern synthetic chemistry offers powerful tools for the direct and asymmetric formation of carbon-carbon bonds. Palladium-catalyzed α-arylation of carbonyl compounds stands out as a highly efficient method for creating the C(sp²)-C(sp³) bond found in 2-arylpropanoic acids.

Detailed research has established protocols for the palladium-catalyzed α-arylation of carboxylic acids using a transient protecting group strategy. nih.gov This method involves the in situ silylation of a simple starting material like propionic acid, followed by coupling with an aryl halide. The use of a chiral phosphine (B1218219) ligand in conjunction with a palladium catalyst can induce enantioselectivity, leading to the preferential formation of one enantiomer.

For the synthesis of enantiomerically enriched this compound, this would involve the reaction of a propionic acid derivative with 1-bromo-3,4,5-trifluorobenzene (B146875) in the presence of a palladium source and a chiral ligand. The choice of ligand is critical for achieving high enantioselectivity. While specific application to 1-bromo-3,4,5-trifluorobenzene is not extensively documented in dedicated studies, the broad substrate scope of modern catalyst systems, which tolerate a wide range of electronic properties on the aryl halide, supports the viability of this approach. nih.govnih.govorganic-chemistry.org

Table 1: Representative Conditions for Asymmetric α-Arylation

| Component | Example Reagent/Catalyst | Role | Reference |

|---|---|---|---|

| Aryl Halide | 1-Bromo-3,4,5-trifluorobenzene | Aryl source | nih.gov |

| Propionic Acid Derivative | Propionic acid | Aliphatic backbone | nih.gov |

| Palladium Source | Pd(dba)₂ (dibenzylideneacetone) | Catalyst precursor | nih.gov |

| Chiral Ligand | P-chiral monophosphorus ligands (e.g., BIDIME family) | Induces asymmetry | nih.gov |

| Base | LiHMDS (Lithium bis(trimethylsilyl)amide) | Enolate formation | nih.gov |

Chiral Auxiliary-Mediated Approaches

A classical yet robust strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate. wikipedia.org The auxiliary guides the stereochemical outcome of a subsequent reaction before being cleaved and recycled. Evans oxazolidinones and pseudoephedrine/pseudoephenamine amides are prominent examples of auxiliaries successfully used for the asymmetric synthesis of α-substituted carboxylic acids. wikipedia.orgnih.govresearchgate.net

The general sequence for synthesizing a specific enantiomer of this compound via this method is as follows:

Acylation: A chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, is acylated with propanoyl chloride to form the N-propanoyl imide. sigmaaldrich.com

Diastereoselective Alkylation: The α-proton of the propanoyl group is removed with a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS) to form a chiral enolate. This enolate is then alkylated with a suitable electrophile, in this case, 3,4,5-trifluorobenzyl bromide. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high diastereomeric excess.

Cleavage: The chiral auxiliary is removed, typically by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to release the desired enantiomerically enriched this compound.

This methodology is highly reliable and allows for the predictable synthesis of either enantiomer by selecting the appropriate auxiliary. nih.gov

Enzymatic Biotransformations for Enantiopure Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. almacgroup.commdpi.com A kinetic resolution separates enantiomers based on their different reaction rates with an enzyme.

For this compound, a common approach involves the enzymatic hydrolysis of its racemic ester. The general process is:

Esterification: The racemic acid is converted to a simple ester (e.g., methyl or ethyl ester).

Enzymatic Hydrolysis: The racemic ester is treated with a lipase (B570770) in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. For instance, many lipases preferentially hydrolyze the (S)-ester. mdpi.com

Separation: The reaction mixture, now containing one enantiomer as the acid and the other as the ester, can be easily separated by extraction. The acid can be isolated from the aqueous phase after acidification, and the ester can be recovered from the organic phase and subsequently hydrolyzed chemically to obtain the other enantiomer.

Lipases from various sources exhibit different selectivities, and screening is often necessary to find the optimal enzyme for a specific substrate. nih.govnih.gov

Table 2: Potential Lipases for Kinetic Resolution of Arylpropanoic Acid Esters

| Enzyme Source | Common Name / Type | Selectivity Trend | Reference |

|---|---|---|---|

| Candida antarctica | Lipase B (CALB) | High selectivity for a broad range of substrates | nih.gov |

| Burkholderia cepacia | Lipase (Amano PS) | Effective for hydrolysis of 3-phenylbutanoic acid esters | mdpi.com |

| Candida rugosa | Lipase (CRL) | Widely used, variable selectivity | almacgroup.commdpi.com |

Classical and Modern Organic Synthesis Routes

The construction of the racemic form of this compound can be achieved through various established synthetic routes, which primarily differ in how the two key fragments—the trifluorophenyl moiety and the propanoic acid side chain—are assembled.

Strategies for Constructing the Trifluorophenyl Moiety

The 3,4,5-trifluorophenyl core is typically derived from commercially available, more highly fluorinated or functionalized benzene (B151609) precursors.

From 1,2,3-Trifluorobenzene: A direct approach involves the functionalization of 1,2,3-trifluorobenzene. For instance, a Friedel-Crafts acylation with chloroacetyl chloride and a Lewis acid catalyst like aluminum trichloride (B1173362) can introduce a two-carbon chain, which can then be further elaborated. google.com

From Polyhalogenated Precursors: Starting with a readily available compound like 1-bromo-3,4,5-trifluorobenzene allows for a variety of cross-coupling reactions to build the side chain. nih.govbldpharm.com

Reductive Defluorination: Methods involving the selective hydrodefluorination of more heavily fluorinated aromatics, such as pentafluoroaniline, have been developed to access specific trifluoro-substituted anilines, which can then be converted to other functional groups via diazotization reactions. nih.gov

Approaches for Building the Propanoic Acid Side Chain

Once a suitable 3,4,5-trifluorophenyl precursor is obtained, the propanoic acid side chain can be installed using several methods.

Heck Reaction Followed by Carbonylation: A modern and efficient route involves the palladium-catalyzed Heck reaction between 1-bromo-3,4,5-trifluorobenzene and ethylene (B1197577) gas to form 3,4,5-trifluorostyrene. wikipedia.orgorganic-chemistry.org This intermediate can then undergo a subsequent carbonylation reaction, often in a one-pot procedure, to yield the target propanoic acid. beilstein-journals.org

From 3,4,5-Trifluorobenzaldehyde (B150659): The commercially available 3,4,5-trifluorobenzaldehyde serves as a versatile starting point. chemimpex.comsigmaaldrich.com It can be converted to the corresponding cinnamic acid via a Knoevenagel or Wittig reaction, followed by reduction of the double bond. Alternatively, reduction of the aldehyde to a benzyl (B1604629) alcohol, conversion to a benzyl halide, and subsequent reaction with a cyanide source (e.g., NaCN) yields the phenylacetonitrile. Hydrolysis of the nitrile gives 3,4,5-trifluorophenylacetic acid, which can then be methylated at the alpha position to afford the final product.

Direct α-Arylation of Propionic Acid: As mentioned in section 2.1.1, the direct palladium-catalyzed coupling of propionic acid or its esters with 1-bromo-3,4,5-trifluorobenzene is a highly convergent and modern approach to the racemic product. nih.gov

Table 3: Summary of Synthetic Strategies for the Propanoic Acid Side Chain

| Starting Material | Key Reactions | Intermediates | Reference |

|---|---|---|---|

| 1-Bromo-3,4,5-trifluorobenzene | Heck Reaction, Carbonylation | 3,4,5-Trifluorostyrene | wikipedia.orgorganic-chemistry.org |

| 3,4,5-Trifluorobenzaldehyde | Wittig/Knoevenagel, Reduction | 3,4,5-Trifluorocinnamic acid | chemimpex.com |

| 3,4,5-Trifluorobenzaldehyde | Reduction, Halogenation, Cyanation, Hydrolysis, α-Methylation | 3,4,5-Trifluorobenzyl bromide, 3,4,5-Trifluorophenylacetonitrile | chemimpex.com |

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds, necessitates carefully optimized reaction conditions to ensure high yields and purity. google.com While specific optimization studies for this exact molecule are not extensively detailed in publicly available literature, general principles for the synthesis of related fluorophenylacetic acids and phenylpropanoic acids can be applied. These often involve multi-step processes starting from appropriately substituted mandelic acids or via halogenation of precursor compounds. google.comscielo.br

A common strategy for synthesizing similar compounds, such as 2,4,5-trifluorophenylacetic acid, involves the halogenation of a suitable precursor. google.com The choice of solvent, temperature, and reagents are critical parameters that are typically optimized. For instance, halogenation reactions are often carried out in organic solvents like tetrahydrofuran (B95107) (THF), dioxane, or various benzene derivatives. google.com The optimization process would involve screening different solvents and temperatures to find the ideal balance between reaction rate and selectivity.

Table 1: General Parameters for Optimization in Phenylpropanoic Acid Synthesis

| Parameter | Variable | Potential Impact on Yield and Purity |

| Solvent | Polarity, aprotic vs. protic | Affects solubility of reactants and intermediates, can influence reaction mechanism and rate. |

| Temperature | Varies | Controls reaction rate; higher temperatures can lead to side reactions and decomposition. |

| Catalyst | Type and loading | Can significantly increase reaction rate and selectivity. |

| Reactant Ratio | Stoichiometric vs. excess | Can drive the reaction to completion but may complicate purification. |

| Reaction Time | Varies | Insufficient time leads to incomplete conversion; excessive time can result in byproduct formation. |

This table presents generalized parameters that would be considered in the optimization of the synthesis for this compound based on established chemical principles.

Derivatization of this compound

The carboxylic acid moiety of this compound is a versatile functional group that allows for a wide range of derivatization reactions, enabling the synthesis of diverse molecular structures for various applications.

The carboxyl group can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters from this compound can be achieved through several methods. A common laboratory-scale method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. researchgate.net One-pot synthesis of esters from carboxylic acids can also be achieved via in situ generation of acyl fluorides. rsc.org

Amidation: The synthesis of amides from this compound is a critical reaction, particularly for the development of new pharmaceuticals. Similar to esterification, amides can be formed by reacting the carboxylic acid with an amine using a coupling agent. researchgate.net A variety of modern coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride or fluoride (B91410), which then readily reacts with an amine to form the corresponding amide. rsc.orgnih.gov Recent advancements have demonstrated that germanium amides can effectively convert acid fluorides to amides in a direct fashion. rsc.org

Table 2: Common Reagents for Esterification and Amidation

| Reaction | Reagent/Method | Conditions |

| Esterification | Fischer Esterification (Alcohol, Acid Catalyst) | Typically requires reflux conditions. |

| DCC/DMAP | Mild, room temperature conditions. | |

| Acyl Fluoride Intermediate | One-pot synthesis is possible. rsc.org | |

| Amidation | EDC/HOBt | Common in peptide synthesis, mild conditions. |

| Thionyl Chloride (to form acyl chloride) | Vigorously reacts with amines. | |

| Pentafluoropyridine (PFP) | Used for one-pot deoxyfluorination-amidation. nih.gov |

This table provides examples of general methods applicable to the derivatization of this compound.

For applications in peptide synthesis and other biomolecular contexts, the protection of functional groups is essential. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amine function of amino acids. chembk.comnih.gov If this compound were to be incorporated into a peptide chain (for instance, as an unnatural amino acid), its amino-functionalized analogue, (R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid, would require N-terminal protection. chemscene.com

The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. chembk.com This protecting group is stable under acidic conditions but can be readily removed by treatment with a mild base, typically piperidine, which allows for orthogonal protection strategies in complex syntheses. nih.govsigmaaldrich.com The removal of the Fmoc group proceeds via a β-elimination mechanism. nih.gov

The trifluorophenyl ring of this compound is relatively deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. numberanalytics.com However, under certain conditions, further substitution may be possible. The fluorine atoms themselves can also participate in nucleophilic aromatic substitution (SNAr) reactions, a common reaction for polyfluorinated aromatic compounds. numberanalytics.com

The α-carbon of this compound, the carbon atom adjacent to the carboxylic acid group, is a site for potential functionalization. The acidity of the α-proton is increased by the adjacent carboxyl group, allowing for its removal by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at this position.

For example, reactions could include alkylation, aldol (B89426) condensation, or halogenation. Selective C-H bond activation at the meta position of similar 2-arylpropanoic acid moieties has been demonstrated using a directing group approach, suggesting that advanced catalytic methods could also be employed for functionalization. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.comtandfonline.com The synthesis of fluorinated compounds, including this compound, presents both challenges and opportunities in this regard. researchgate.net

Key areas for the application of green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, recent developments have focused on solid-state fluorination reactions that avoid the use of toxic, high-boiling point solvents. rsc.org The use of acetonitrile (B52724) as a "greener" solvent in oxidative coupling reactions has also been explored. scielo.br

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or operating at ambient temperature and pressure.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

The development of new synthetic methods for fluorinated aromatics using more sustainable and environmentally friendly reagents and conditions, such as electrochemical methods, is an active area of research. numberanalytics.com These approaches offer the potential for more efficient and selective syntheses while avoiding the use of toxic reagents. numberanalytics.com

To generate a scientifically accurate and authoritative article that includes detailed research findings and specific data tables as requested, access to proprietary research, specialized chemical databases, or newly conducted experimental analysis would be necessary. Without such specific data, a detailed interpretation and analysis as outlined in the user's request cannot be provided.

General principles of spectroscopic analysis for structurally similar compounds, such as other fluorinated phenylpropanoic acids, exist. However, applying these general principles to create specific data for this compound would be speculative and would not meet the required standard of scientific accuracy based on documented research.

Advanced Structural Characterization and Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For 2-(3,4,5-Trifluorophenyl)propanoic acid, these methods provide a detailed fingerprint of its functional groups and conformational isomers.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound are expected to be dominated by vibrations of the carboxylic acid and the trifluorophenyl ring. The carboxylic acid group gives rise to several characteristic bands. The O-H stretching vibration is anticipated to appear as a very broad and strong absorption in the IR spectrum, typically in the range of 3300-2500 cm⁻¹ docbrown.infolibretexts.org. This broadening is a hallmark of the extensive intermolecular hydrogen bonding between carboxylic acid molecules, leading to the formation of dimers.

The carbonyl (C=O) stretching vibration is another prominent feature, expected to produce a strong, sharp band in the IR spectrum between 1760 and 1690 cm⁻¹ libretexts.org. The exact position of this band is sensitive to the electronic environment and whether the molecule exists as a monomer or a hydrogen-bonded dimer. In the dimeric form, the C=O stretching frequency is typically lower.

Vibrations associated with the 3,4,5-trifluorophenyl ring will also be present. Aromatic C-H stretching vibrations are expected to occur in the 3100-3000 cm⁻¹ region vscht.cz. The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ range. Furthermore, the strong C-F stretching vibrations are anticipated in the region of 1360-1000 cm⁻¹.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below, based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H stretch (Hydrogen-bonded) | 3300 - 2500 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H stretch | 3000 - 2850 | Medium | Medium |

| C=O stretch (Dimer) | 1710 - 1680 | Strong | Medium |

| Aromatic C=C stretch | 1600 - 1400 | Medium-Strong | Strong |

| C-F stretch | 1360 - 1000 | Strong | Weak |

| C-O stretch | 1320 - 1210 | Strong | Medium |

| O-H bend (in-plane) | 1440 - 1395 | Medium | Weak |

| O-H bend (out-of-plane) | 950 - 910 | Medium, Broad | Weak |

This table is generated based on typical vibrational frequencies for functional groups found in similar molecules.

Conformational Fingerprinting through Spectroscopic Signatures

The propanoic acid side chain of this compound can adopt different conformations due to rotation around the C-C single bonds. These different spatial arrangements, or conformers, will have unique vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹). While experimental data for this specific molecule is not available, studies on similar molecules like perfluoropropionic acid have shown the existence of multiple conformers at different temperatures nih.gov.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of different stable conformers. By comparing the calculated spectra with experimental IR and Raman data (when available), it is possible to identify the predominant conformation(s) present under specific conditions. These spectroscopic signatures provide a powerful tool for conformational analysis.

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method would provide precise information on the molecular conformation, crystal packing, and intermolecular interactions of this compound.

Determination of Solid-State Molecular Conformation and Crystal Packing

While a crystal structure for this compound has not been reported, analysis of related compounds, such as 3-[4-(Trifluoromethyl)phenyl]propanoic acid and 3,5-bistrifluoromethylhydrocinnamic acid, provides a strong basis for predicting its solid-state structure nih.govmdpi.com. It is highly probable that this compound crystallizes in a centrosymmetric space group, with the molecules forming hydrogen-bonded dimers.

| Parameter | Expected Value/Characteristic |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Likely Centrosymmetric (e.g., P2₁/c or P-1) |

| Supramolecular Motif | Centrosymmetric O-H···O hydrogen-bonded dimer (R²₂(8) motif) |

| Conformation | Defined by key dihedral angles of the propanoic acid chain |

This table is based on crystallographic data of analogous phenylpropanoic acid derivatives.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The primary intermolecular interaction in the crystal structure of this compound is expected to be the strong O-H···O hydrogen bonds that form the cyclic dimer. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined from the crystallographic data.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of organic acids. A C18 column would likely be effective for the separation of this compound from its impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (often with a low pH to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. UV detection would be appropriate, given the presence of the aromatic ring.

Gas Chromatography (GC): GC analysis of carboxylic acids often requires derivatization to increase their volatility and improve peak shape. Esterification to form, for example, the methyl or ethyl ester is a common approach. The resulting derivative can then be analyzed by GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification.

The table below outlines hypothetical chromatographic conditions for the analysis of this compound, based on methods for similar compounds.

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient) | UV at 254 nm |

| GC (after derivatization) | Capillary column (e.g., HP-5, 30 m x 0.25 mm) | Helium | MS or FID |

These conditions are illustrative and would require optimization for the specific compound.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography is an indispensable technique for the separation, quantification, and purification of chemical compounds. For acidic aromatic compounds like this compound, reversed-phase HPLC is the most common and effective approach.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For acidic compounds, the pH of the mobile phase is a critical parameter. It is generally maintained at a low pH (typically between 2 and 4) by adding modifiers like trifluoroacetic acid or formic acid. This ensures that the carboxylic acid group of the analyte is in its protonated, less polar form, leading to better retention and sharper peaks.

The detection of this compound is readily achieved using a UV detector, as the trifluorophenyl group is a strong chromophore. The expected maximum absorbance wavelength would be in the UV region, likely around 260-270 nm, similar to other trifluorinated aromatic compounds americanlaboratory.com.

Chiral HPLC

As this compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, it exists as a pair of enantiomers. The separation of these enantiomers is crucial in many applications and is achieved using Chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For arylpropionic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. nih.govnih.gov These phases create a chiral environment where enantiomers can form transient diastereomeric complexes, allowing for their separation. The mobile phase in chiral HPLC often consists of a mixture of a nonpolar organic solvent like hexane or heptane and a polar alcohol modifier such as isopropanol or ethanol. The choice and concentration of the alcohol modifier can significantly impact the resolution of the enantiomers.

Table 1: Representative HPLC and Chiral HPLC Parameters for Analysis of this compound Note: This data is representative of typical conditions for analogous compounds and is intended for illustrative purposes.

| Parameter | HPLC (Achiral) | Chiral HPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid | n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 265 nm | UV at 265 nm |

| Expected Outcome | A single peak representing the racemic mixture. | Two baseline-resolved peaks, one for each enantiomer. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, GC-MS analysis typically requires derivatization. The carboxylic acid group makes the molecule polar and less volatile, which is not ideal for GC analysis. A common derivatization method is esterification, for instance, by reacting the acid with methanol or a silylating agent to form the corresponding methyl ester or silyl ester. This process increases the volatility and thermal stability of the analyte.

Once the derivatized analyte is introduced into the GC, it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z).

The PubChem database provides predicted m/z values for various adducts of the underivatized acid in a mass spectrometry context. uni.lu These predictions can offer a theoretical basis for identifying the molecule in a mass spectrum.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts Source: Predicted data from PubChem CID 126971987. uni.lu These values are for the underivatized acid and are calculated, not experimental.

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.04709 |

| [M+Na]⁺ | 227.02903 |

| [M-H]⁻ | 203.03253 |

| [M+H-H₂O]⁺ | 187.03707 |

| [M]⁺ | 204.03926 |

The fragmentation of the [M]⁺ ion (m/z 204) would likely involve the loss of the carboxyl group (-COOH, 45 Da) to yield a fragment at m/z 159. Another characteristic fragmentation could be the cleavage of the C-C bond between the aromatic ring and the propanoic acid side chain. The stability of the trifluorobenzyl cation would influence the fragmentation pathways.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the behavior of molecules over time, providing insights into their dynamic properties and interactions.

Molecular dynamics (MD) simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. mdpi.comrsc.org The accuracy of MD simulations is highly dependent on the quality of the force field used. acs.org Developing reliable force fields for fluorinated compounds presents unique challenges due to the specific properties of fluorine, such as its high electronegativity and the gauche effect. researchgate.net

Considerable effort has been dedicated to developing and validating force fields for fluorinated molecules, including aromatic compounds. researchgate.netbiorxiv.org These force fields are often parameterized using data from high-level quantum chemical calculations. researchgate.net For instance, parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions are fitted to reproduce experimental data or quantum mechanical calculations for small model compounds. nih.govacs.org The AMBER force field, for example, has been extended to include parameters for fluorinated amino acids. biorxiv.org The validation of these force fields is typically performed by comparing simulation results for properties like density, heat of vaporization, and conformational energies with experimental data. researchgate.net

Table 2: Key Components of a Force Field for Fluorinated Aromatic Compounds This table outlines the general components required in a force field for simulating molecules like 2-(3,4,5-Trifluorophenyl)propanoic acid.

| Interaction Term | Description | Importance for Fluorinated Compounds |

|---|---|---|

| Bond Stretching | Energy required to stretch or compress a bond. | Crucial for accurately representing C-F bond lengths. |

| Angle Bending | Energy required to bend the angle between three bonded atoms. | Important for defining the geometry around the fluorinated ring. |

| Torsional (Dihedral) Angles | Energy associated with rotation around a bond. | Critical for describing the conformational preferences of the propanoic acid side chain and its orientation relative to the ring. |

| Non-bonded Interactions (van der Waals and Electrostatic) | Describes the interactions between atoms that are not directly bonded. | Essential for capturing the effects of fluorine's high electronegativity and for modeling intermolecular interactions. |

Once a reliable force field is available, molecular dynamics simulations can be used to explore the conformational space of this compound in a more comprehensive manner than static quantum chemical calculations. nih.gov MD simulations can reveal the dynamic transitions between different conformers and provide information about their relative populations at a given temperature.

Various conformational search algorithms can be employed to explore the energetic landscape of the molecule. These methods generate a large number of different conformations and then minimize their energy to find the local minima on the potential energy surface. The results of these searches provide a detailed picture of the accessible conformations and their relative stabilities. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in its environment.

Prediction of Spectroscopic Properties

Theoretical methods are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of compounds. By simulating spectra, researchers can make assignments to experimental data and understand the underlying molecular motions and electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the NMR chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁹F. aps.orgaps.orgruc.dk The process typically involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each atom using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk

The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, often tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. δ = σ_ref - σ_calc

For ¹⁹F NMR, a common reference is CFCl₃. The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. mdpi.com For fluorinated organic molecules, specialized basis sets may be employed to better account for the electronic effects of fluorine. nih.gov

A hypothetical data table of predicted NMR chemical shifts for this compound would be structured as follows, with values populated from the output of the DFT calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following values are illustrative examples of what a computational output would provide and are not based on actual reported data for this specific molecule.)

| Atom | Predicted Chemical Shift (ppm) | Experimental Analogue (Propanoic Acid) (ppm) docbrown.info |

|---|---|---|

| Carboxylic Acid H (-COOH) | ~12.0 | ~11.7 |

| Methine H (-CH) | ~3.7 | - |

| Methyl H (-CH₃) | ~1.5 | ~1.16 |

| Carboxylic C (=O) | ~178 | - |

| Aromatic C (C-1) | ~135 | - |

| Aromatic C (C-2,6) | ~112 | - |

| Aromatic C (C-3,5) | ~150 (JC-F coupling) | - |

| Aromatic C (C-4) | ~140 (JC-F coupling) | - |

| Methine C (-CH) | ~45 | - |

| Methyl C (-CH₃) | ~18 | - |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov Computational calculations can determine the frequencies and intensities of these modes, providing a theoretical vibrational spectrum. arxiv.org These simulations are crucial for assigning the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netresearchgate.netnih.gov

For this compound, DFT calculations would first yield a set of harmonic frequencies. nih.gov These are often systematically higher than experimental frequencies due to the approximations inherent in the method and the neglect of anharmonicity. To improve agreement with experimental data, these calculated frequencies are typically multiplied by an empirical scaling factor. researchgate.net The output includes the frequency of each vibrational mode, its IR intensity, and its Raman scattering activity, allowing for the generation of theoretical IR and Raman spectra. biointerfaceresearch.comnih.gov

A theoretical data table for the vibrational frequencies would detail the calculated wavenumber, the corresponding molecular motion, and its predicted intensity.

Table 2: Predicted Vibrational Frequencies for this compound (Note: The following values are illustrative examples of what a computational output would provide and are not based on actual reported data for this specific molecule.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | ~3550 | High | Low |

| C=O stretch (Carboxylic acid) | ~1750 | Very High | Medium |

| C-F stretch (Aromatic) | ~1100-1300 | High | Medium |

| C-O stretch (Carboxylic acid) | ~1250 | High | Low |

| Aromatic ring stretch | ~1400-1600 | Medium | High |

Structure-Property Relationship Studies through Computational Approaches

Computational chemistry is not only predictive but also explanatory, offering deep insights into how a molecule's structure dictates its properties.

The three fluorine atoms on the phenyl ring of this compound are expected to significantly influence its electronic structure and physicochemical properties. Fluorine is the most electronegative element, and its presence leads to strong inductive electron withdrawal from the aromatic ring. mdpi.com

Computational studies on similar fluorinated molecules demonstrate that this electron-withdrawing effect can:

Alter Aromaticity and Bond Lengths: The substitution of hydrogen with fluorine atoms can cause slight distortions in the benzene (B151609) ring's geometry. orientjchem.org

Influence Intermolecular Interactions: The fluorine atoms can participate in non-covalent interactions, including hydrogen bonding and halogen bonding, which can affect the compound's solid-state packing and interactions with biological targets.

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). The strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring is predicted to have a profound effect on the acidity of this compound.

Theoretical calculations can be used to predict the acid dissociation constant (pKa) through several methods, often involving thermodynamic cycles that calculate the Gibbs free energy change of deprotonation in solution. researchgate.net Studies on other fluorinated carboxylic acids have shown that fluorine substitution significantly increases acidity (lowers the pKa) by stabilizing the negative charge of the carboxylate anion through inductive effects. nih.govnih.gov For instance, the pKa of propanoic acid is approximately 4.87, while the pKa of trifluoroacetic acid is around 0.5. quora.combrainly.com It is therefore expected that this compound would be a considerably stronger acid than its non-fluorinated counterpart, 2-phenylpropanoic acid. The precise pKa could be estimated using computational models that account for solvent effects. chemrxiv.orgut.ee

Reactivity profiles can also be investigated using computational tools. By mapping the molecule's electrostatic potential (ESP), one can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the carboxylic acid group would be the primary site of reactivity, while the highly fluorinated phenyl ring would be relatively electron-deficient and less susceptible to electrophilic aromatic substitution.

Biochemical and Biological Research Applications in Model Systems Excluding Clinical Data

Investigations into Enzyme-Substrate Interactions

There is currently no published data on the interactions between 2-(3,4,5-Trifluorophenyl)propanoic acid and any biological macromolecules.

Binding Affinity Studies with Relevant Biological Macromolecules

No studies reporting the binding affinity of this compound with any enzymes or other macromolecules are available in the public domain.

Receptor Binding and Ligand Activity in Cellular Assays

Information regarding the receptor binding profile and ligand activity of this compound is not present in the available scientific literature.

Receptor Binding Kinetics and Thermodynamics

There are no published reports on the kinetics or thermodynamics of binding between this compound and any cellular receptors.

Cell-Based Assays for Ligand-Induced Cellular Responses

No cell-based assays have been reported that investigate the cellular responses induced by the binding of this compound to any receptor.

Modulation of Cellular Pathways in In Vitro Models

The effect of this compound on cellular pathways in in vitro models has not been documented in any accessible research.

Biological Activity Studies in Non-Human In Vivo Models

A comprehensive search of scientific literature did not yield any studies investigating the neuroprotective effects of this compound in animal models. While research exists on the neuroprotective properties of other novel compounds, none of these studies involve the specified trifluorophenylpropanoic acid derivative. nih.govnih.govmdpi.commdpi.com

There is no published research available on the antidepressant-like activity of this compound in any animal models. Studies on other compounds with thiophene (B33073) or tetrazole structures have shown antidepressant activity, but this is not applicable to the compound . nih.gov

No in vivo studies on the anti-inflammatory or other mechanistic biological responses of this compound in animal models have been found in the available literature. Research has been conducted on the anti-inflammatory properties of other propionic acid derivatives and various phytochemicals in animal models, but not on this specific compound. nih.govnih.govmdpi.commdpi.com

There is no available data from in vitro or ex vivo studies on the antimicrobial or antiviral properties of this compound. While various propanoic acid derivatives and other synthetic compounds have been evaluated for such activities, this specific molecule has not been the subject of published research in this area. nih.govnih.govnih.govresearchgate.netijpsr.comresearchgate.netnih.govmdpi.com

Bioanalytical Method Development for Detection in Biological Matrices

Development of Immunoassays (e.g., ELISA) for Related Compounds

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for the rapid screening of a large number of biological samples, offering high sensitivity and specificity. creative-diagnostics.comusgs.gov For small molecules such as this compound, which are not immunogenic on their own, the development of a competitive ELISA is a common strategy. researchgate.netnih.gov This involves the synthesis of a hapten, a molecule that mimics the structure of the target analyte, and its conjugation to a carrier protein to elicit an immune response and generate specific antibodies. rsc.orgnih.govmdpi.com

The design of the hapten is a critical step. For a phenylpropanoic acid derivative, the propanoic acid side chain offers a convenient linker for conjugation to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA). rsc.orgnih.gov The trifluorophenyl group, being the distinctive feature of the molecule, should be left exposed to ensure the generated antibodies have high specificity towards this moiety. mdpi.com Both polyclonal and monoclonal antibodies can be produced, with monoclonal antibodies generally offering higher specificity and consistency. mdpi.comresearchgate.netnih.gov

The development of a competitive indirect ELISA (ciELISA) would involve the immobilization of a hapten-protein conjugate (coating antigen) onto the wells of a microplate. In the assay, a sample containing the free analyte (this compound) competes with the coating antigen for binding to a limited amount of specific primary antibody. rsc.orgmdpi.com The amount of primary antibody bound to the plate is then detected using an enzyme-labeled secondary antibody. The signal produced is inversely proportional to the concentration of the analyte in the sample. mdpi.com To enhance assay sensitivity, a heterologous assay format, where the hapten used for the immunogen is structurally different from the hapten used for the coating antigen, can be employed. rsc.org

The performance of such an assay would be characterized by its sensitivity (IC50 and limit of detection), specificity (cross-reactivity with related compounds), and accuracy in various biological matrices. mdpi.comnih.gov

Table 1: Hypothetical Performance Characteristics of a Competitive ELISA for a Phenylpropanoic Acid Derivative

| Parameter | Homologous Assay | Heterologous Assay |

|---|---|---|

| IC50 (ng/mL) | 5.2 | 0.58 |

| Limit of Detection (ng/mL) | 1.1 | 0.03 |

| Cross-Reactivity (Parent Compound) | 100% | 100% |

| Cross-Reactivity (Des-fluoro analog) | 15% | < 2% |

| Cross-Reactivity (Methyl ester) | 45% | 10% |

| Spike Recovery (Plasma) | 85-105% | 90-110% |

This table presents hypothetical data based on typical performance improvements observed when moving from a homologous to a heterologous immunoassay format for small molecules.

Chromatographic-Mass Spectrometric Methods for Metabolite Profiling

For the definitive identification and quantification of this compound and its metabolites in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govgenemedi.net This technique offers superior selectivity, sensitivity, and the ability to structurally elucidate unknown metabolites.

The development of an LC-MS/MS method begins with sample preparation to extract the analytes from the complex biological matrix (e.g., plasma, urine, or tissue homogenates) and minimize matrix effects. genemedi.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov For acidic compounds like phenylpropanoic acid derivatives, SPE with a polymeric reversed-phase sorbent is often effective. mdpi.com

Chromatographic separation is typically achieved using a reversed-phase column (e.g., C18 or C8). nih.govmdpi.com The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid to ensure the acidic analyte is in its neutral form, which enhances retention and peak shape. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate the parent compound from its more polar metabolites in a single run. nih.gov

Mass spectrometric detection is highly sensitive and selective. For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is frequently used. nih.gov This involves monitoring specific precursor-to-product ion transitions for the analyte and its stable isotope-labeled internal standard. Electrospray ionization (ESI) is a suitable ionization source, and for acidic molecules like this compound, negative ion mode (ESI-) often provides better sensitivity. nih.govgenemedi.net For metabolite profiling and identification, high-resolution mass spectrometry (HRMS) on instruments like quadrupole time-of-flight (QTOF) or Orbitrap analyzers is invaluable. creative-diagnostics.com HRMS provides accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and a Putative Hydroxylated Metabolite

| Parameter | This compound | 2-(3,4,5-Trifluoro-x-hydroxyphenyl)propanoic acid |

|---|---|---|

| Retention Time (min) | 8.2 | 6.5 |

| Precursor Ion (m/z) [M-H]⁻ | 215.0 | 231.0 |

| Product Ion 1 (m/z) | 171.0 (loss of COOH) | 187.0 (loss of COOH) |

| Product Ion 2 (m/z) | 127.0 (loss of C3H5O2) | 143.0 (loss of C3H5O2) |

| Ionization Mode | ESI- | ESI- |

This table presents hypothetical yet plausible mass spectrometric parameters for the parent compound and a potential phase I metabolite. The retention time would be expected to decrease for the more polar hydroxylated metabolite.

Applications As a Chemical Building Block and Precursor in Specialized Fields

Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds

The introduction of fluorine-containing groups is a widely recognized strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. google.comnih.gov The trifluorophenyl moiety, in particular, can improve properties such as lipophilicity and bioavailability, which are critical for a drug's efficacy. google.com

While direct applications of 2-(3,4,5-trifluorophenyl)propanoic acid in marketed drugs are not extensively documented in publicly available literature, its structural analogs, such as other trifluorophenyl alkanoic acids, serve as crucial intermediates in the synthesis of significant pharmaceuticals. A notable example is 2,4,5-trifluorophenylacetic acid, a close relative, which is a key intermediate in the synthesis of Sitagliptin. google.com Sitagliptin is a widely used oral antihyperglycemic agent for the treatment of type 2 diabetes. The synthesis of such complex molecules often relies on the availability of specialized fluorinated building blocks. google.com

The general importance of fluorinated scaffolds is well-established, with estimates suggesting that up to 50% of new drugs approved by the U.S. FDA in some years contain organofluorine motifs. sigmaaldrich.com These scaffolds are utilized to create mechanism-based inhibitors for a wide array of diseases. mdpi.com The trifluorophenylpropanoic acid structure provides a synthetically versatile platform for generating libraries of compounds for high-throughput screening, a common practice in modern drug discovery to identify "hit" and "lead" compounds. youtube.com

The structure of this compound is amenable to a variety of chemical modifications to produce analogs with potentially enhanced or altered biological activities. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the phenyl ring and the propanoic acid backbone can also be modified. Such derivatization is a standard approach in medicinal chemistry to explore the structure-activity relationships (SAR) of a particular chemical scaffold. youtube.comdrugdesign.org

For instance, studies on other propanoic acid derivatives have shown that modifications to the carboxylic acid moiety can significantly impact biological activity. rsc.org The synthesis of various analogs allows researchers to probe the interactions of these molecules with biological targets, such as enzymes or receptors, and to optimize their potency and selectivity. mdpi.comnih.gov The development of new synthetic methodologies, including those for creating fluorinated building blocks, further expands the possibilities for generating novel analogs. nih.govbeilstein-journals.org

| Structural Moiety | Potential Modification | Anticipated Impact on Biological Profile |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol | Altered solubility, membrane permeability, and target binding interactions |

| Phenyl Ring | Substitution of fluorine atoms with other groups | Modified electronic properties and steric interactions with target |

| Propanoic Acid Chain | Introduction of substituents on the alpha-carbon | Changes in conformation and steric hindrance |

Contributions to Agrochemical Development

The agrochemical industry has also significantly benefited from the incorporation of fluorine into active ingredients. nih.govsigmaaldrich.com Fluorinated compounds often exhibit enhanced herbicidal or pesticidal activity and can possess favorable environmental profiles. sigmaaldrich.com

While specific examples of commercial herbicides or pesticides derived directly from this compound are not prominent in the reviewed literature, the structural motif is of interest in agrochemical design. For instance, many successful herbicides are based on phenoxyacetic or phenoxypropionic acids, such as 2,4,5-T and Fenoprop (though these are chlorinated, not fluorinated, and their use is now largely discontinued (B1498344) due to toxicity concerns). epa.gov The principles of mimicking plant hormones like auxin, which is the mechanism of action for these older herbicides, are still applied in the development of new weed control agents. rsc.org

The trifluoromethyl group, a related fluorinated moiety, is a key component in numerous modern agrochemicals, including herbicides and insecticides. nih.gov The synthesis of novel agrochemicals often involves the creation and screening of libraries of compounds containing fluorinated building blocks. mdpi.com Therefore, this compound represents a potential starting material for the development of new active ingredients in crop protection.

Understanding the relationship between a molecule's structure and its biological effect is crucial for designing effective and selective agrochemicals. SAR studies help in optimizing the herbicidal or pesticidal activity while minimizing effects on non-target organisms, including crops and beneficial insects. frontiersin.org

By synthesizing a series of analogs of this compound and testing their effects on various plant species or insect pests, researchers can determine which structural features are essential for activity. For example, the position and number of fluorine atoms on the phenyl ring can dramatically influence a compound's biological properties. Such studies, although not specifically documented for this compound in the available literature, are a standard part of the research and development process in the agrochemical industry. drugdesign.orgmdpi.com

| Compound/Class | Application | Relevance |

|---|---|---|

| Trifluoromethylpyridines | Herbicides, Fungicides, Insecticides | Demonstrates the importance of fluorinated aromatic rings in modern agrochemicals. nih.gov |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Herbicide (historical) | Illustrates the use of the phenyl-alkanoic acid scaffold in weed control. epa.gov |

| Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid) | Herbicide (historical) | Shows the utility of the propionic acid side chain in herbicidal compounds. |

Materials Science Applications

Based on the conducted research, there is currently no significant information available in the public domain regarding the application of this compound in the field of materials science. While fluorinated compounds, in general, are used to create polymers and other materials with unique properties like high thermal stability and chemical resistance, the specific use of this compound as a monomer or functional additive is not documented in the reviewed literature. sigmaaldrich.com

Incorporation into Functional Polymers and Organic Electronics

The unique molecular architecture of this compound, characterized by a trifluorinated phenyl ring attached to a propanoic acid moiety, makes it a candidate for integration into advanced materials. The presence of fluorine atoms is known to impart desirable properties to polymers and organic electronic materials, such as thermal stability, chemical resistance, and modified electronic characteristics.

In the realm of organic electronics, the introduction of fluorine atoms into organic semiconductors can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels. This tuning of electronic properties is crucial for optimizing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The high electronegativity of fluorine can enhance the electron-accepting nature of the material, which is beneficial for n-type semiconductors. Although specific research on the direct use of this compound in organic electronic devices is limited, its potential as a precursor for more complex organic semiconductors is an area of interest. The compound could be chemically modified to introduce other functional groups, enabling its incorporation into conjugated systems suitable for electronic applications.

Table 1: Potential Effects of Incorporating this compound into Polymers

| Property | Potential Effect | Rationale |

| Thermal Stability | Increased | The high strength of the carbon-fluorine bond. |

| Chemical Resistance | Enhanced | The inertness of the C-F bond to chemical attack. |

| Solubility | Modified | The fluorinated segment can alter solubility in specific organic solvents. |

| Dielectric Constant | Lowered | Fluorination is a common strategy to reduce the dielectric constant of polymers. |

Role in the Synthesis of Optically Active Materials

This compound possesses a chiral center at the alpha-carbon of the propanoic acid group. This inherent chirality makes it a valuable precursor for the synthesis of optically active materials, which are materials that can interact with and manipulate plane-polarized light. Such materials are critical in applications ranging from stereoselective catalysis to advanced optical devices.

The racemic mixture of this compound can be resolved into its individual enantiomers, (R)-2-(3,4,5-Trifluorophenyl)propanoic acid and (S)-2-(3,4,5-Trifluorophenyl)propanoic acid, through various chiral resolution techniques. These techniques often involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Once isolated, these enantiomerically pure compounds serve as versatile chiral building blocks.

The enantiopure forms of this compound can be used in the synthesis of chiral liquid crystals. The introduction of a chiral center into a liquid crystalline phase can induce the formation of a helical superstructure, leading to materials with unique optical properties, such as selective reflection of circularly polarized light. The trifluorophenyl group can also contribute to the mesomorphic properties of the resulting liquid crystals.

Furthermore, these optically active precursors can be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create chiral porous materials. Such materials have shown promise in enantioselective separations and asymmetric catalysis. The well-defined structure of the chiral carboxylic acid allows for predictable coordination and assembly within these frameworks.

Table 2: Research Findings on Chiral Resolution and Applications

| Research Area | Finding | Significance |

| Chiral Resolution | Racemic 2-(aryl)propanoic acids can be efficiently resolved using chiral amines. | Provides a pathway to obtain enantiomerically pure (R)- and (S)-2-(3,4,5-Trifluorophenyl)propanoic acid. |

| Asymmetric Synthesis | Enantiopure carboxylic acids are used as starting materials for the synthesis of other chiral molecules. | Enables the creation of complex, optically active compounds with high stereochemical control. |

| Chiral Liquid Crystals | The incorporation of chiral moieties can induce ferroelectric and other liquid crystalline phases. | Leads to the development of advanced display technologies and optical sensors. |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 2-(3,4,5-Trifluorophenyl)propanoic acid and its derivatives is increasingly geared towards green chemistry principles to reduce environmental impact and improve efficiency.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases or P450 monooxygenases, presents a promising avenue for the stereoselective synthesis of chiral profens. nih.gov The use of enzymes can lead to high enantiomeric purity under mild reaction conditions, a critical factor for many biological applications. nih.govdntb.gov.ua Research into engineered enzymes could further optimize substrate specificity and reaction yields for fluorinated arylcarboxylic acids. mdpi.com Pyridoxal 5´-phosphate (PLP)-dependent aldolases are recognized as key biocatalysts for creating C–C bonds and are powerful tools for the sustainable synthesis of complex molecules like fluorinated β-hydroxy-α-amino acids. nih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for fluorination reactions, which often involve hazardous reagents. vapourtec.comsynthesisspotlight.com Flow reactors provide enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. mit.edubeilstein-journals.org This technology is particularly suitable for handling fluorinated greenhouse gases or other challenging reagents, potentially enabling novel, more direct synthetic pathways to the target molecule and its derivatives. mit.eduacs.org The development of a modular flow platform that uses simple organic precursors and a primary fluorine source like cesium fluoride (B91410) could streamline the synthesis of molecules containing trifluoromethyl groups. synthesisspotlight.com

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound are other green methodologies being explored. These techniques can dramatically reduce reaction times, increase yields, and often allow for the use of less hazardous solvents, contributing to a more sustainable synthetic protocol for benzoxazole (B165842) and other heterocyclic derivatives. mdpi.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges for this compound |

|---|---|---|

| Conventional Batch | Well-established procedures. | Often requires harsh conditions, hazardous reagents, and can have lower yields and scalability issues. |

| Enzymatic Synthesis | High stereoselectivity, mild conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering for specific fluorinated substrates can be time-consuming. |

| Flow Chemistry | Enhanced safety, precise control, scalability, efficient for gas-liquid reactions. mit.edubeilstein-journals.org | Initial setup cost can be high; optimization of flow parameters is required. |

| Microwave/Ultrasound | Rapid reaction times, increased yields, potential for solvent-free reactions. mdpi.com | Scalability can be a concern; requires specialized equipment. |

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry is an indispensable tool for accelerating the design and discovery of novel derivatives of this compound with tailored properties.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com DFT calculations can predict how the trifluorophenyl group influences the acidity of the carboxylic acid, the stability of different conformations, and the molecule's interaction with biological targets. These studies can help elucidate the properties of key reactive electrophilic intermediates in potential reactions. mdpi.comresearchgate.net

Molecular Docking and Dynamics: These simulation techniques can predict the binding affinity and mode of interaction between derivatives and specific protein targets, such as enzymes or receptors. This is fundamental for the rational design of new therapeutic agents, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structure of a series of derivatives and their biological activity. This allows for the prediction of the activity of yet-unsynthesized compounds, guiding the design process toward more potent and effective molecules.

Table 2: Application of Computational Methods in Derivative Design

| Computational Method | Primary Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Understanding of stability, reaction mechanisms, and molecular properties. mdpi.com |

| Molecular Docking | Predicting binding modes and affinities. | Identification of key interactions with biological targets. |

| Molecular Dynamics (MD) | Simulating molecular motion over time. | Assessment of binding stability and conformational changes. |

| QSAR | Predicting biological activity from structure. | Guiding the design of derivatives with enhanced potency. |

Integration with Systems Biology for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound and its derivatives, future research will likely integrate systems biology approaches. ucla.edu This involves moving beyond a single-target perspective to a holistic understanding of how the compound affects complex cellular networks.

Proteomics: This large-scale study of proteins can reveal changes in protein expression or post-translational modifications within cells or tissues upon treatment with a compound. nih.govmdpi.com By identifying which proteins are affected, researchers can uncover the mechanism of action, identify potential off-target effects, and discover novel biomarkers. nih.gov Mass spectrometry-based proteomic analysis allows for the quantitative comparison of proteomes under various controlled conditions. nih.gov

Metabolomics: This field involves the comprehensive analysis of small-molecule metabolites within a biological system. acs.org Metabolomic profiling can provide a functional readout of the physiological state of a cell and reveal how a compound perturbs metabolic pathways. mdpi.comnih.gov This is particularly valuable for understanding the systemic effects of a drug and its impact on cellular metabolism.

By integrating data from proteomics, metabolomics, and genomics, a comprehensive picture of the compound's mechanism of action can be constructed, paving the way for more informed drug development and application. nih.gov

Development of Targeted Delivery Systems Utilizing Derivatives

Enhancing the therapeutic efficacy and minimizing potential side effects of this compound derivatives can be achieved through advanced drug delivery systems. nih.gov

Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. mdpi.comnih.gov Derivatives of the compound could be encapsulated within liposomes to improve their bioavailability and target them to specific tissues, such as sites of inflammation. nih.govmdpi.com The use of techniques like freeze-drying can enhance the stability and drug loading of liposomal formulations. mdpi.com

Nanoparticle-Based Systems: Polymeric nanoparticles, nanocapsules, and even novel "nanoflower" structures are being developed to deliver drugs more effectively. labmedica.comacs.org The inclusion of fluorine in nanoparticles can increase their lipophilicity, which can aid in cell membrane penetration and improve bioavailability. labmedica.com For instance, small-sized, fluorinated nanocapsules have been developed for the oral delivery of therapeutic agents, demonstrating excellent mucus penetration and intestinal transport capabilities. nih.gov These systems can be engineered for sustained release and can be decorated with targeting ligands to direct the drug specifically to diseased cells or tissues. mdpi.comacs.org

Table 3: Overview of Targeted Delivery Systems

| Delivery System | Composition | Key Advantages for Fluorinated Compounds |

|---|---|---|

| Liposomes | Phospholipid bilayers. | Biocompatible; can carry both hydrophilic and hydrophobic payloads; can be surface-modified for targeting. mdpi.commdpi.com |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA). | Controlled and sustained release; well-established formulation techniques. acs.org |

| Fluorinated Nanocapsules | Fluorocarbon and cross-linked shell structure. | Enhanced stability in the GI tract, improved mucus penetration, and high bioavailability. nih.gov |

| Peptoid "Nanoflowers" | Self-assembled fluorinated peptoids. | Highly efficient cytosolic delivery with minimal cytotoxicity. labmedica.com |

Applications in Emerging Technologies and Interdisciplinary Research

The unique properties imparted by the trifluorophenyl group suggest that derivatives of this compound could find applications beyond medicine in materials science and other interdisciplinary fields.

Advanced Materials: The high electronegativity of fluorine and the strength of the carbon-fluorine bond grant fluorinated compounds exceptional thermal stability and chemical resistance. numberanalytics.comrsc.org Derivatives of this acid could be explored as monomers or additives for creating high-performance fluoropolymers with tailored optical or electrical properties for use in electronics or aerospace. numberanalytics.comman.ac.uk

Liquid Crystals: The introduction of fluorine atoms into organic molecules is a well-known strategy for modifying their liquid crystalline properties. The specific substitution pattern of the trifluorophenyl ring could be exploited to design novel liquid crystal materials with specific phase behaviors and electro-optical responses.

Sensors and Probes: The fluorine atom can be a useful reporter group in various analytical techniques. Derivatives could be developed as chemical sensors or as probes in structural proteomics, where fluorine's unique properties can be leveraged for affinity-based enrichment of tagged peptides. nih.gov

The continued exploration of this compound and its analogues is set to contribute significantly to both fundamental science and applied technology, driven by the versatile and powerful nature of fluorine in chemical design.

Q & A

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 2-(3,4,5-Trifluorophenyl)propanoic acid?

- Methodological Answer: High-performance liquid chromatography (HPLC) is recommended for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity. For crystallographic validation, single-crystal X-ray diffraction can resolve molecular packing and hydrogen-bonding interactions, as demonstrated in studies of structurally similar fluorinated propanoic acids . Mass spectrometry (MS) further corroborates molecular weight and fragmentation patterns.

Q. How can researchers optimize the synthesis of this compound to achieve high yields?

- Methodological Answer: A two-step approach is commonly employed:

Friedel-Crafts alkylation of 3,4,5-trifluorobenzene with propionyl chloride using Lewis acids (e.g., AlCl₃) to form the ketone intermediate.

Reduction and oxidation : Reduce the ketone to the alcohol (e.g., NaBH₄), followed by oxidation to the carboxylic acid (e.g., KMnO₄ under acidic conditions). Solvent selection (e.g., dichloromethane for Friedel-Crafts) and temperature control (0–5°C during reduction) are critical for minimizing side reactions .